(S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, CAS 116539-55-0, is a chiral amino alcohol that serves as a critical, late-stage intermediate in the synthesis of (S)-Duloxetine, the active pharmaceutical ingredient (API) in several widely used antidepressants. Its specific stereochemistry and chemical structure are essential for the final API's pharmacological activity, as the (S)-enantiomer of Duloxetine is significantly more potent in inhibiting serotonin and norepinephrine reuptake than its (R)-counterpart. Procurement of this specific enantiomerically pure intermediate is a primary strategy for avoiding the process inefficiencies and yield losses associated with resolving a racemic mixture at a later stage.
Substituting (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol with its racemate or the (R)-(+)-enantiomer is not viable for producing the therapeutically active (S)-Duloxetine. The use of a racemic precursor necessitates a downstream chiral resolution step, a process that inherently discards at least 50% of the material as the unwanted (R)-enantiomer, unless a complex and costly racemization-recycle loop is implemented. Such resolution steps add significant process complexity, require stoichiometric amounts of expensive chiral resolving agents (e.g., (S)-mandelic acid), and increase manufacturing costs and waste streams. Procuring the enantiomerically pure (S)-intermediate directly eliminates these downstream separation challenges, ensuring that the synthesis proceeds with high stereochemical integrity and maximizing the conversion of the precursor to the final, active drug substance.
Utilizing (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol (referred to as compound 29 in the source) as the direct precursor enables a high-yield final step in Duloxetine synthesis. In a documented procedure, the reaction of this enantiopure intermediate with 1-fluoronaphthalene in the presence of sodium hydride yielded the duloxetine free base at 88%. This contrasts sharply with older, multi-step synthesis routes starting from racemic materials, which report overall yields as low as 10-12% due to losses during the mandatory chiral resolution and other intermediate steps.
| Evidence Dimension | Yield of Final Synthesis Step (Duloxetine formation) |
| Target Compound Data | 88% yield |
| Comparator Or Baseline | Racemic route with resolution: ~10-12% overall yield |
| Quantified Difference | Significantly higher final step and overall process yield |
| Conditions | Nucleophilic displacement reaction with 1-fluoronaphthalene and NaH in DMA. |
Procuring the enantiopure (S)-intermediate directly bypasses inefficient resolution steps, maximizing material throughput and dramatically improving the economic viability of the synthesis.
Starting a synthesis with a racemic mixture of 3-(N-methylamino)-1-(2-thienyl)-1-propanol necessitates a resolution step, which is inherently inefficient. The theoretical maximum yield for isolating the desired (S)-enantiomer via classical resolution is 50%, as the other 50% (the unwanted (R)-enantiomer) must be discarded. While complex racemization and recycling protocols can improve this, they add significant cost and process steps. An optimized industrial-scale resolution of the racemic amine with (S)-mandelic acid was developed to produce the (S)-enantiomer with >99.9% enantiomeric excess (ee), but this still requires handling large volumes and recovering the resolving agent. By procuring the pre-resolved (S)-enantiomer, these material losses and process steps are completely avoided.
| Evidence Dimension | Theoretical Maximum Yield from Resolution |
| Target Compound Data | 100% (as starting material is already the desired enantiomer) |
| Comparator Or Baseline | Racemic mixture: 50% (without racemization/recycle) |
| Quantified Difference | Avoids a minimum 50% loss of material |
| Conditions | Classical chiral resolution of a racemic amine. |
This directly impacts procurement decisions by highlighting the cost-inefficiency and material waste associated with purchasing a racemic substitute, making the enantiopure compound a more process-economical choice.
The (S)-enantiomer of Duloxetine is the therapeutically active form, reported to be twice as effective as the (R)-enantiomer. Therefore, achieving high enantiomeric purity in the final API is a critical quality attribute. Asymmetric synthesis routes targeting the (S)-intermediate have been developed to yield the product with very high enantiomeric excess (ee). For example, a biocatalytic reduction method produced (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol with an enantiomeric excess exceeding 99.0%. Using a precursor of this purity is essential for synthesizing a final API that meets stringent pharmaceutical standards, as separating enantiomers at the final drug stage is often more challenging and costly.
| Evidence Dimension | Enantiomeric Excess (% ee) of Precursor |
| Target Compound Data | >99.0% ee (via asymmetric synthesis) |
| Comparator Or Baseline | Racemic Mixture: 0% ee |
| Quantified Difference | Provides the required stereochemical purity from the outset |
| Conditions | Asymmetric synthesis via biocatalytic reduction of the corresponding propanone. |
Procuring a high-purity (S)-enantiomer precursor directly ensures the final product's stereochemical quality, simplifying regulatory compliance and quality control.
This compound is the right choice for pharmaceutical manufacturers focused on an efficient, high-yield, and stereochemically controlled synthesis of (S)-Duloxetine. Its use as a late-stage intermediate eliminates costly and wasteful resolution steps, simplifying the process flow and ensuring the final API meets the required >99% enantiomeric purity for therapeutic use.
For chemists and chemical engineers optimizing existing duloxetine synthesis routes or developing new analogs, this high-purity intermediate provides a reliable and consistent starting point. It allows for direct evaluation of the final coupling step without the confounding variable of chiral purity, streamlining process development and scale-up activities.
In quality control laboratories, this compound serves as a critical reference standard. It is used to develop and validate chiral HPLC methods for quantifying the (S)-enantiomer and detecting the unwanted (R)-enantiomer as a potential impurity in both intermediate and final batches of Duloxetine, ensuring product quality and regulatory compliance.
Corrosive;Irritant